Ethyl 1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound belonging to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound is notable for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. Oxadiazoles, including ethyl 1,3,4-oxadiazole-2-carboxylate, are recognized for their roles as bioisosteres of esters and amides, contributing to their utility in medicinal chemistry as antiviral agents, neuroprotectants, and anti-inflammatory agents .
Ethyl 1,3,4-oxadiazole-2-carboxylate can be derived from various synthetic pathways involving readily available starting materials. It falls under the classification of oxadiazole derivatives, which are further categorized based on their structural variations and functional groups. The synthesis of this compound is significant not only for its chemical properties but also for its potential biological applications .
Several synthetic routes have been developed for the preparation of ethyl 1,3,4-oxadiazole-2-carboxylate. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature and pressure, as well as the use of catalysts to improve yields. For instance, using zirconium chloride as a catalyst has shown promising results in increasing the efficiency of the synthesis process .
Ethyl 1,3,4-oxadiazole-2-carboxylate features a five-membered ring structure with two nitrogen atoms positioned at the 1 and 4 positions relative to the carboxylate group at position 2. The ethyl group is attached to the carboxylate carbon.
Ethyl 1,3,4-oxadiazole-2-carboxylate can participate in various chemical reactions:
The reactivity of ethyl 1,3,4-oxadiazole-2-carboxylate is influenced by its functional groups and steric factors associated with the ethyl substituent.
The mechanism by which ethyl 1,3,4-oxadiazole-2-carboxylate exerts its biological effects often involves interaction with specific biological targets:
Research indicates that oxadiazoles exhibit a broad spectrum of activity against various pathogens and may also influence inflammatory pathways .
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Infrared spectroscopy (IR) are commonly employed to confirm the structure and purity of synthesized compounds .
Ethyl 1,3,4-oxadiazole-2-carboxylate has significant applications in various fields:
The synthesis of ethyl 1,3,4-oxadiazole-2-carboxylates historically relies on cyclodehydration of diacylhydrazine precursors. This method involves reacting carboxylic acid hydrazides with ethyl oxalate to form diacylhydrazide intermediates, followed by ring closure using dehydrating agents. Phosphorus oxychloride (POCl₃) remains a cornerstone reagent due to its efficiency in facilitating intramolecular cyclization at elevated temperatures (80–100°C). For example, cyclization of ethyl oxalyl mono-hydrazide derivatives with POCl₃ yields the target oxadiazoles with 75–92% efficiency [1] [9]. Alternative agents include thionyl chloride (SOCl₂) and polyphosphoric acid (PPA), though POCl₃ delivers superior reproducibility for gram-scale synthesis [1]. Critical parameters include stoichiometric control of the dehydrating agent (1.5–2.0 equiv) and anhydrous conditions to prevent hydrolysis. This method is adaptable to diverse hydrazide precursors, enabling C5-aryl or alkyl substitutions [9].
Table 1: Cyclodehydration Agents for Diacylhydrazine Precursors
Dehydrating Agent | Reaction Temp (°C) | Time (h) | Yield Range (%) | Key Limitations |
---|---|---|---|---|
POCl₃ | 80–100 | 4–8 | 75–92 | Moisture sensitivity |
SOCl₂ | 70–90 | 6–10 | 65–85 | SO₂ byproduct formation |
PPA | 120–140 | 3–5 | 70–88 | High viscosity, difficult workup |
Triflic anhydride | 25–40 | 1–2 | 80–95 | High cost, corrosive nature |
Recent advances emphasize copper-catalyzed oxidative coupling for streamlined synthesis. These one-pot protocols condense hydrazides, aldehydes, and ethyl glyoxylate or orthoesters using catalytic Cu(II) salts. A prominent approach employs Cu(OTf)₂ (10 mol%) to mediate imine C–H functionalization of N-arylidene aroylhydrazides, forming unsymmetrical 2,5-disubstituted oxadiazoles under ambient air. This strategy achieves 80–94% yield within 12–24 hours and tolerates electron-rich/electron-poor aryl groups [3] [9]. Iodine-mediated oxidative cyclization variants also exist, where molecular iodine (1.0 equiv) promotes C–O bond formation between hydrazides and ethyl acetate—acting as both solvent and reactant—at 80°C (85% yield) [4]. These methods eliminate multi-step isolation, enhance atom economy, and operate under mild conditions without inert atmospheres [3] [4] [9].
Table 2: One-Pot Catalytic Systems for Ethyl 1,3,4-Oxadiazole-2-Carboxylates
Catalyst System | Core Reactants | Conditions | Yield (%) | Scope Highlights |
---|---|---|---|---|
Cu(OTf)₂ (10 mol%) | Hydrazide + Aldehyde | Air, 80°C, 12–24 h | 80–94 | Aryl, heteroaryl at C5 |
I₂ (1.0 equiv) | Hydrazide + Ethyl acetate | 80°C, 8–12 h | 78–85 | Solvent-free, scalable to 50 g |
[Acridinium]/Cobaloxime | Acylhydrazone + CO₂ source | Visible light, rt, 6 h | 75–88 | Photoredox-mediated, H₂ byproduct |
K₂CO₃/I₂ | Hydrazide + Methyl ketone | DMSO, 100°C, 10 h | 70–90 | C(sp³)–H cleavage |
Phosphorus oxychloride (POCl₃) excels in cyclizing hydrazide-carboxylate adducts to ethyl oxadiazole carboxylates. The protocol involves refluxing stoichiometric POCl₃ (1.2–1.5 equiv) with precursors like β-aroyl propionyl hydrazides for 6–7 hours, followed by neutralization with sodium bicarbonate. This generates crystalline products (e.g., 1-(4-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one) in >89% yield with minimal byproducts [1]. Microwave-assisted POCl₃ cyclization (150°C, 20–30 min) further optimizes efficiency, improving yields by 8–12% versus thermal methods [9]. Safety modifications include slow addition of POCl₃ to hydrazide suspensions to control exotherms and using solvent carriers (toluene, DCM) for viscous mixtures. This method is preferred for acid-sensitive substrates due to POCl₃’s compatibility with esters and halogens [1] [9].
Ethyl ester installation via Fischer esterification enables late-stage functionalization of pre-formed 1,3,4-oxadiazole-2-carboxylic acids. The method refluxs the carboxylic acid derivative with excess ethanol (5–10 equiv) under Brønsted acid catalysis (conc. H₂SO₄, p-TsOH, or Lewis acids like BF₃·OEt₂). For instance, 5-alkyl-1,3,4-oxadiazole-2-carboxylic acids react with ethanol/H₂SO₄ (4:1 v/v) at 80°C for 8–12 hours, achieving 85–92% conversion [5] [6]. Industrial adaptations use continuous-flow reactors with acidic resins (e.g., Amberlyst-15) to enhance throughput and avoid aqueous workup. Limitations include incompatibility with base-sensitive groups and moderate yields (70–75%) for sterically hindered acids. This route is indispensable for synthesizing isotopically labeled analogs (e.g., ¹³C-ethyl derivatives) [5] [6] [8].
Table 3: Fischer Esterification Conditions for Oxadiazole Carboxylic Acids
Acid Catalyst | EtOH : Acid Ratio | Temp (°C) | Time (h) | Yield (%) | Compatible Functional Groups |
---|---|---|---|---|---|
Conc. H₂SO₄ | 4:1 (v/v) | 80 | 8–12 | 85–92 | Halogen, nitro, alkyl |
p-TsOH | 5:1 (v/v) | 85 | 6–10 | 80–88 | Ether, ketone |
BF₃·OEt₂ | 3:1 (v/v) | 70 | 4–6 | 88–95 | Ester, cyano |
Amberlyst-15 (flow) | 6:1 (v/v) | 100 | 1–2 | 90–96 | Limited for strong bases |
Industrial-scale synthesis requires deprotection strategies for N-Boc or tert-butyl-protected oxadiazole intermediates. Acidic deprotection dominates, using anhydrous HCl (3–5 equiv) in dioxane/ethyl acetate at 0–25°C to cleave tert-butyl groups without ester hydrolysis. For example, ethyl 5-(tert-butoxycarbonylamino)-1,3,4-oxadiazole-2-carboxylate undergoes complete deprotection within 1 hour (95% yield) [5] [6]. Continuous hydrogenolysis systems (Pd/C, H₂, 50 psi) are emerging for benzyl-protected analogs, enabling catalyst recycling and >99% purity. Process optimizations focus on minimizing metal residues (<10 ppm) and solvent recycling (e.g., heptane/EtOAC mixtures). These protocols support metric-ton production of intermediates for pharmaceuticals like raltegravir and zibotentan [5] [6] [7].
Table 4: Industrial Deprotection Methods for Protected Oxadiazoles
Protecting Group | Deprotection Agent | Conditions | Yield (%) | Purity | Throughput (kg/batch) |
---|---|---|---|---|---|
tert-Butyl (Boc) | Anhydrous HCl | 0–25°C, dioxane, 1–2 h | 92–95 | >99% | 100–500 |
Benzyl | 10% Pd/C, H₂ (50 psi) | Continuous flow, 50°C, 30 min | 94–97 | >99.5% | 50–200 (per hour) |
Trityl | TFA/DCM (1:1) | 25°C, 30 min | 90–93 | 98% | 20–100 |
Alloc | Pd(PPh₃)₄, morpholine | THF, 40°C, 2 h | 88–90 | >98% | 10–50 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1